molecular formula C8H12BrF3O B6283544 1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane CAS No. 2167441-51-0

1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane

Cat. No.: B6283544
CAS No.: 2167441-51-0
M. Wt: 261.08 g/mol
InChI Key: DTMMGULZMGGZDS-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(trifluoromethoxy)cyclohexane is an organic compound with the molecular formula C8H12BrF3O This compound features a cyclohexane ring substituted with a bromomethyl group and a trifluoromethoxy group

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-(trifluoromethoxy)cyclohexane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction: Products vary depending on the specific reagents and conditions used, leading to different oxidation states of the substituents.

Scientific Research Applications

1-(Bromomethyl)-4-(trifluoromethoxy)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethoxy group can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bromomethyl)-4-(trifluoromethoxy)cyclohexane is unique due to the presence of both the bromomethyl and trifluoromethoxy groups, which confer distinct reactivity and stability characteristics. This makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

2167441-51-0

Molecular Formula

C8H12BrF3O

Molecular Weight

261.08 g/mol

IUPAC Name

1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane

InChI

InChI=1S/C8H12BrF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h6-7H,1-5H2

InChI Key

DTMMGULZMGGZDS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CBr)OC(F)(F)F

Purity

95

Origin of Product

United States

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